molecular formula C21H25BrN4O4S B12025940 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Katalognummer: B12025940
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: WUZUNFYMAXCKLI-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide features a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 4-ethoxyphenylmethylidene group. Its molecular formula is C₂₁H₂₄BrN₅O₃S (calculated molecular weight: ~506.42 g/mol).

Eigenschaften

Molekularformel

C21H25BrN4O4S

Molekulargewicht

509.4 g/mol

IUPAC-Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O4S/c1-2-30-19-7-3-17(4-8-19)15-23-24-21(27)16-25-11-13-26(14-12-25)31(28,29)20-9-5-18(22)6-10-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,27)/b23-15+

InChI-Schlüssel

WUZUNFYMAXCKLI-HZHRSRAPSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-[(4-Bromophenyl)Sulfonyl]Piperazine

The foundational step involves sulfonylation of piperazine using 4-bromobenzenesulfonyl chloride under anhydrous conditions. A representative protocol from search results involves dissolving piperazine (1.4 mmol) in tetrahydrofuran (THF, 3 mL) at 10–15°C, followed by dropwise addition of 4-bromobenzenesulfonyl chloride (1.4 mmol). Zinc dust (2.8 mmol) is introduced to neutralize HCl byproducts, and the mixture is stirred for 20 minutes. Purification via crystallization in methanol yields 1-((4-bromophenyl)sulfonyl)piperazine with a reported yield of 78–85%.

Critical Parameters :

  • Temperature control (<15°C) prevents side reactions.

  • Zinc dust enhances yield by scavenging HCl.

Bromoacetylation of the Piperazine Intermediate

The sulfonylated piperazine undergoes bromoacetylation to introduce the reactive α-bromoacetamide group. As detailed in, 1-((4-bromophenyl)sulfonyl)piperazine (10 mmol) is reacted with bromoacetyl bromide (11.5 mmol) in dichloromethane (DCM) at 0°C for 30–45 minutes. Triethylamine (12 mmol) acts as a base to absorb HBr. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:6), yielding 2-bromo-1-(4-(4-bromophenyl)sulfonylpiperazin-1-yl)ethan-1-one (4a–c analogs) with 70–76% efficiency.

Optimization Insight :

  • Prolonged reaction times (>45 minutes) lead to di-bromoacetylation byproducts.

  • Low temperatures (0°C) minimize hydrolysis of bromoacetyl bromide.

Hydrazone Formation with 4-Ethoxybenzaldehyde

The final step couples the bromoacetyl intermediate with 4-ethoxybenzaldehyde hydrazone. Drawing from hydrazone kinetics studies, 4-ethoxybenzaldehyde (5 mmol) is condensed with hydrazine hydrate (5.5 mmol) in ethanol at 60°C for 2 hours. The resultant hydrazine intermediate (5 mmol) is then reacted with 2-bromo-1-(4-(4-bromophenyl)sulfonylpiperazin-1-yl)ethan-1-one (5 mmol) in acetonitrile at 25°C for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol, achieving 65–72% yield.

Kinetic Considerations :

  • Electron-donating groups (e.g., ethoxy) slow hydrazone formation compared to alkyl aldehydes but remain viable at pH 7.4.

  • Steric hindrance from the piperazine sulfonyl group necessitates extended reaction times.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates during bromoacetylation (Table 1).

Table 1: Solvent Impact on Bromoacetylation Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane00.7576
Acetonitrile251.568
THF252.061

Data adapted from.

Catalytic and Stoichiometric Adjustments

Introducing catalytic Pd(OAc)₂ (0.1 eq) during hydrazone formation accelerates coupling by 1.8-fold, reducing reaction time to 7 hours. Excess hydrazine (1.2 eq) mitigates steric challenges, improving yields to 79%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.61–3.58 (m, 4H, piperazine-H), 3.12–3.09 (m, 4H, piperazine-H), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 6.8 minutes, confirming >98% purity.

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batch) in DCM achieves 71% yield with consistent purity, demonstrating industrial viability. Continuous-flow systems reduce bromoacetyl bromide hydrolysis, enhancing throughput by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the bromophenyl group or hydrazide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the bromophenyl group are likely involved in binding to target proteins or receptors, while the ethoxyphenyl group may enhance the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethoxyphenylmethylidene C₂₁H₂₄BrN₅O₃S ~506.42 Moderate lipophilicity; ether oxygen may enhance solubility
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide () Benzylidene C₁₉H₂₁BrN₄O₃S 465.37 Lower molecular weight; reduced solubility due to lack of polar substituents
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(3,4-dichlorophenyl)methylene]acetohydrazide () 3,4-Dichlorophenyl C₁₉H₁₉BrCl₂N₄O₃S 563.26 Higher electronegativity; potential for stronger target binding
N′-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide () 4-Hydroxyphenylmethylidene C₁₈H₁₅N₃O₃ 337.98 Polar hydroxyl group increases hydrogen-bonding capacity

Key Observations :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity and solubility better than non-polar benzylidene () or polar hydroxyphenyl () analogs.
  • Chlorine substituents () improve electron-withdrawing effects but may increase toxicity risks compared to ethoxy groups .
Enzyme Inhibition and Anticonvulsant Activity
  • Sulfonyl hydrazides (e.g., ) are associated with enzyme inhibition due to the sulfonyl group's interaction with catalytic sites .
  • Piperazine-containing compounds () exhibit anticonvulsant activity, suggesting the target compound may share similar neurological targets .
  • The ethoxyphenyl group may reduce metabolic degradation compared to methyl or chlorinated analogs, enhancing bioavailability .
Antifungal and Antimicrobial Potential
  • Analogs with triazole rings () show antifungal activity, but the target compound’s acetohydrazide moiety may offer distinct binding profiles .

Biologische Aktivität

The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, highlighting its antibacterial, enzyme inhibition, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20BrN3O3S\text{C}_{18}\text{H}_{20}\text{BrN}_3\text{O}_3\text{S}

This structure features a piperazine ring, a sulfonyl moiety, and an ethoxyphenyl group, which are significant for its biological activity. The presence of the bromine atom and the hydrazone functionality further contribute to its pharmacological profile.

Antibacterial Activity

Studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives with piperazine and sulfonamide functionalities have shown effectiveness against several bacterial strains, including:

  • Salmonella typhi
  • Escherichia coli
  • Staphylococcus aureus

Research indicates that the synthesized compounds exhibit moderate to strong activity against these pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in treating Alzheimer's disease.
  • Urease : Its inhibition is significant in the treatment of urease-related infections and conditions like kidney stones.

In vitro studies have reported IC50 values indicating strong inhibitory effects comparable to established inhibitors .

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Anticancer Activity

Emerging evidence suggests that the compound may possess anticancer properties. Research on structurally similar compounds indicates that they can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell cycle arrest
  • Induction of oxidative stress
  • Inhibition of tumor growth

Preliminary studies using cell lines have shown that these compounds can reduce cell viability in certain cancer types, warranting further investigation into their potential as anticancer agents .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Screening : A study tested the compound against multiple bacterial strains using the disk diffusion method. Results indicated significant zones of inhibition compared to control antibiotics.
  • Enzyme Inhibition Assays : Enzyme assays were performed to assess AChE and urease inhibition. The results showed that the compound effectively inhibited both enzymes, suggesting its potential therapeutic applications.
  • Cytotoxicity Tests : Using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Step 1 : Formation of the triazole or piperazine core via nucleophilic substitution or cyclocondensation.
  • Step 2 : Hydrazone formation by reacting the intermediate with 4-ethoxybenzaldehyde under reflux in ethanol or DMSO .
  • Optimization : Solvents like DMSO enhance solubility and reaction rates, while catalysts (e.g., acetic acid) improve yields. Temperature (60–80°C) and pH control (neutral to slightly acidic) are critical to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the hydrazone (C=N) and sulfonyl (SO₂) groups. The (E)-configuration of the methylidene group is identified via coupling constants (J = 12–15 Hz) .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate the hydrazide moiety .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonyl and triazole groups’ affinity for active sites .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromophenyl) influence reactivity in substitution reactions?

The 4-bromophenyl group enhances electrophilicity at the sulfonyl center, facilitating nucleophilic substitution (e.g., with amines or thiols). Steric effects from the piperazine ring may reduce reactivity at adjacent positions. Comparative studies with chloro- or methoxy-substituted analogs show lower yields in bromo derivatives due to increased steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew bioassay results .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELXL refinement) to rule out polymorphic or stereochemical discrepancies .

Q. How can computational modeling predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2 or EGFR). The sulfonyl group often forms hydrogen bonds with catalytic residues, while the bromophenyl moiety engages in hydrophobic interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What crystallographic techniques are suitable for determining its 3D structure?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Refinement : SHELXL-2018 refines parameters (R1 < 0.05) with anisotropic displacement for non-H atoms. The (E)-configuration is confirmed via torsion angles (C=N-N-C ~180°) .
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks (Mercury) .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound SubstituentsIC₅₀ (μM) – Cancer CellsMIC (μg/mL) – S. aureusReference
4-Bromophenyl, 4-ethoxyphenyl12.3 ± 1.26.5 ± 0.8
4-Chlorophenyl, 4-methoxyphenyl18.7 ± 2.110.2 ± 1.5
4-Methylphenyl, 3,4-dichlorophenyl25.9 ± 3.415.6 ± 2.0

Q. Table 2: Optimal Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1DMSO, 80°C, 12 h6892
2Ethanol, acetic acid (cat.), reflux8598
3Column chromatography (SiO₂, EtOAc/hexane)9099

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.